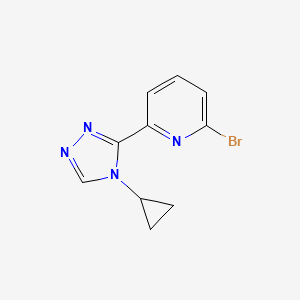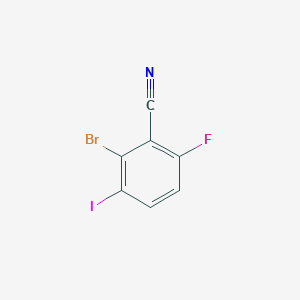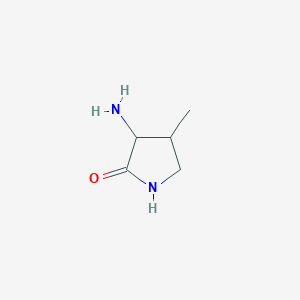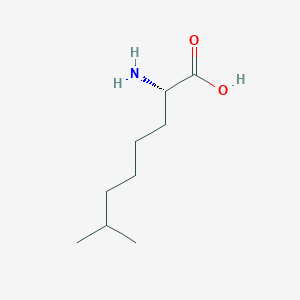
tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate: is an organic compound with the molecular formula C12H22ClNO3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a chloro group, and a methyl group attached to a hexan-2-one backbone. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-methyl ketone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often cooled to low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure high yield and purity. The final product is typically isolated by crystallization or distillation .
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro group in tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids under suitable conditions.
Reduction Reactions: The carbonyl group in the hexan-2-one backbone can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted carbamates.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in the formation of alcohols .
科学的研究の応用
Chemistry: tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
作用機序
The mechanism of action of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the nature of the enzyme and the specific conditions of the reaction .
類似化合物との比較
- tert-Butyl (1-chloro-5-methyl-2-oxohexan-3-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
Comparison: While these compounds share similar structural features, such as the presence of a tert-butyl group and a carbamate moiety, they differ in their specific substituents and positions of functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and applications. For example, the presence of a bromine atom in tert-Butyl (4-bromobutyl)carbamate may result in different reactivity compared to the chlorine atom in this compound .
特性
IUPAC Name |
tert-butyl N-(1-chloro-4-methyl-2-oxohexan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYKMTUAOVCQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)
![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)




